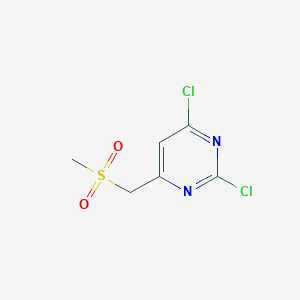
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methylsulfonylmethyl group at position 6. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and methylsulfonylmethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to promote the reaction and then cooled to isolate the product.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an aminopyrimidine derivative.
Applications De Recherche Scientifique
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Researchers use this compound to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound lacks the methylsulfonyl group and has different reactivity and applications.
2,4-Dichloro-6-[(methylthio)methyl]pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and uses.
2,4-Dichloro-6-[(methylamino)methyl]pyrimidine:
Propriétés
Numéro CAS |
944058-90-6 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O2S |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
2,4-dichloro-6-(methylsulfonylmethyl)pyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 |
Clé InChI |
XWBKVIYQDHDRBZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















